Pilloin

Overview

Description

Pilloin is a natural plant-based supplement derived from a species of plant in the genus this compound. It is believed to have a variety of health benefits, including increased energy and improved mental clarity. This compound has been used for centuries in traditional Chinese medicine and is now gaining popularity in the West due to its purported health benefits.

Scientific Research Applications

Cytotoxic Action on Transformed Lymphoblasts

Pilloin extracted from Marrubium cylleneum exhibits cytotoxic activity specifically targeting transformed lymphoblasts. This property indicates its potential use in cancer research and therapy (Michelis et al., 2002).

Biomedical and Industrial Applications

this compound sensors can measure temperature, pH, conductivity, and dissolved oxygen in the gastrointestinal tract, showcasing its utility in various biomedical and industrial contexts (Johannessen et al., 2004).

Drug Development Research

In drug development, research on pill characterization, including structure determinations, solvency, chromatographic substance and purity analysis, is crucial (Shintani, 2013).

Anti-inflammatory Potential

this compound from Aquilaria sinensis has shown significant anti-inflammatory potential, suppressing pro-inflammatory molecules both in vitro and in vivo (Tsai et al., 2018).

Gastrointestinal Tract Diagnostics

The 'camera in a pill' technology may revolutionize drug discovery, diagnosis, and treatment of diseases by providing a comprehensive view of the gastrointestinal tract (Qureshi, 2004).

Synthesis and Structure

The synthesis of this compound by methylation of luteolin and its 3-dimensional network structure highlights its chemical significance (Yang et al., 2008).

Ultrasound in Pill Detection

Ultrasound can be useful in detecting pills in the stomach after acute ingestion, particularly for sustained-release or enteric-coated preparations (Amitai et al., 1992).

Isolation from Garcinia Brevipedicellata

this compound, isolated from the stem bark of Garcinia brevipedicellata, acts as an α-glucosidase inhibitor (Ngoupayo et al., 2007).

Isolation from Propolis

this compound was first isolated from propolis, along with other flavonoid compounds, contributing to the understanding of propolis's chemical composition (Maciejewicz, 2001).

Mechanism of Action

Target of Action

Pilloin, a flavonoid isolated from Aquilaria sinensis, primarily targets NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IκB (inhibitor of kappa B) in lipopolysaccharide (LPS)-stimulated macrophages . These targets play a crucial role in the inflammatory response.

Mode of Action

This compound inhibits the activation of NF-κB and reduces the phosphorylation of IκB in LPS-stimulated macrophages . This interaction suppresses the production of pro-inflammatory molecules, such as TNF-α, IL-6, COX-2, and iNOS, in LPS-treated RAW 264.7 macrophages .

Biochemical Pathways

The mitogen-activated protein kinase-mediated signaling pathways, including JNK, ERK, and p38, are inhibited by this compound . This results in the suppression of LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages .

Result of Action

This compound significantly reduces serum levels of TNF-α and IL-6 in multiple organs of LPS-induced septic mice . This demonstrates the anti-inflammatory potential of this compound and its effectiveness in reducing inflammation.

Action Environment

It’s known that the effectiveness of this compound in reducing inflammation has been demonstrated both in vitro and in vivo .

properties

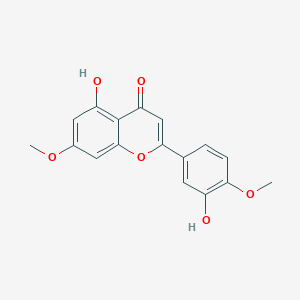

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBHJDTXPDRDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185955 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32174-62-2 | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pilloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

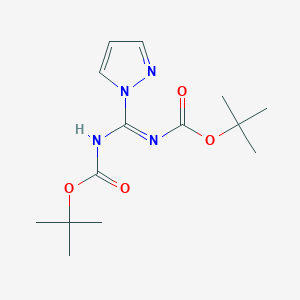

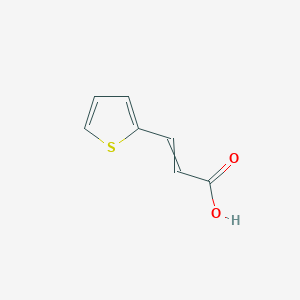

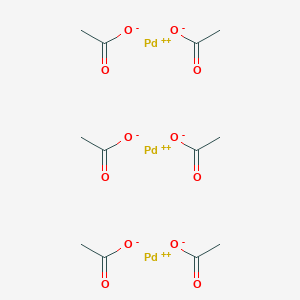

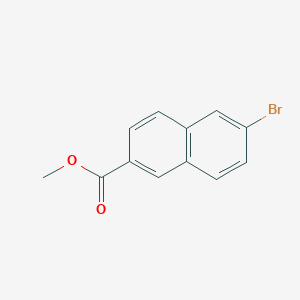

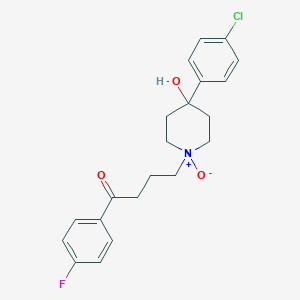

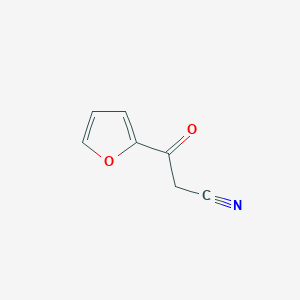

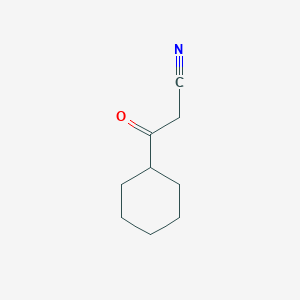

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)

![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)

![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)